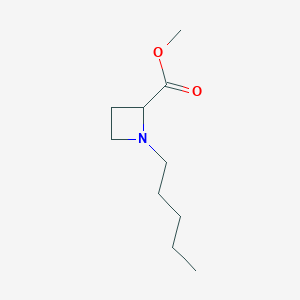
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of the azetidine ring makes this compound structurally unique and potentially interesting for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of diazomethane for the methylation of 2-Azetidinecarboxylic acid. Diazomethane is a highly reactive reagent that can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to replace the ester group.
Major Products Formed
Hydrolysis: 2-Azetidinecarboxylic acid and methanol.
Reduction: 2-Azetidinecarboxylic acid, 1-pentyl-, methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to protein misfolding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester involves its incorporation into proteins in place of proline. This can lead to alterations in protein structure and function, potentially affecting various biological pathways . The compound’s ability to mimic proline allows it to interact with prolyl-tRNA synthetase and be incorporated into growing peptide chains during protein synthesis.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A homolog of proline with a similar azetidine ring structure.
Proline: A naturally occurring amino acid with a five-membered ring structure.
Pyrrolidine-2-carboxylic acid: Another proline analog with a different ring structure.
Uniqueness
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is unique due to its ester functional group and the presence of a pentyl chain. These structural features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
62664-90-8 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
methyl 1-pentylazetidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-7-11-8-6-9(11)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI 键 |
JLBQQHQTFDYTCY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


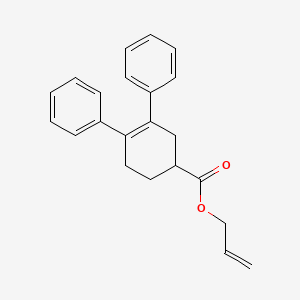

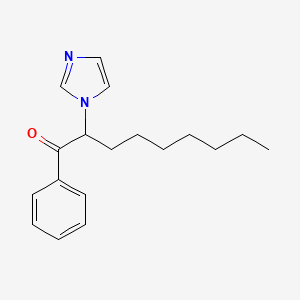
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
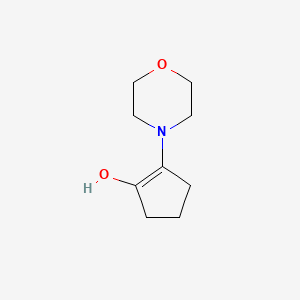
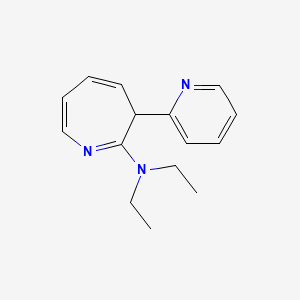
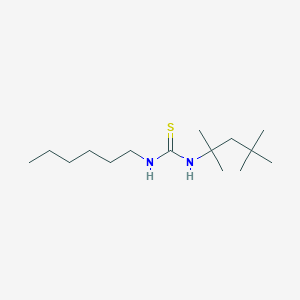
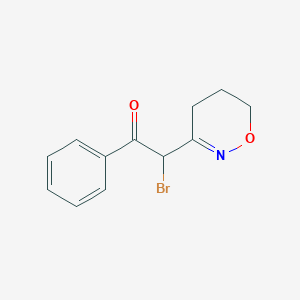
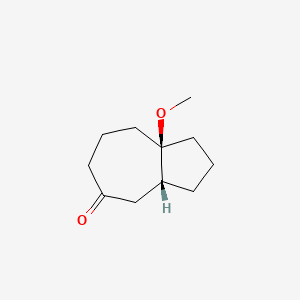
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)


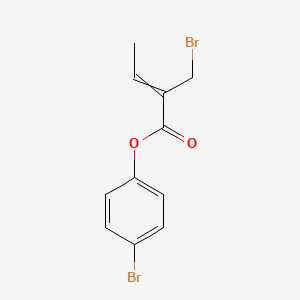
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
